2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a compound that features an imidazo[1,2-a]pyridine moiety, which is recognized for its wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its structural characteristics that make it a valuable scaffold in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common approach is the condensation of 2-aminopyridine with acetophenone derivatives, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of catalysts such as CuCl2/nano-TiO2 and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity. This could include continuous flow reactions and the use of more efficient catalysts and solvents to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The imidazo[1,2-a]pyridine moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the core structure .
Scientific Research Applications
2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact pathways and targets would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and have comparable applications in medicinal chemistry.
Benzo[4,5]imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure and are important in drug development due to their ability to bind with various biological targets.
Uniqueness
2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is unique due to the specific substitution pattern on the imidazo[1,2-a]pyridine core, which can confer distinct biological activities and chemical properties compared to other similar compounds .
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide (CAS No. 868977-64-4) is a significant derivative in medicinal chemistry, particularly noted for its potential biological activities. This article examines its pharmacological properties, focusing on anticancer activity, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C19H21N3O2, with a molecular weight of 323.38 g/mol. The compound features an acetamide functional group linked to an imidazopyridine moiety and an ethoxyphenyl substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of the compound. It exhibits significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating effective induction of apoptosis in these cells .
- U87 (glioblastoma) : In vivo studies showed that treatment with the compound resulted in a marked reduction in tumor growth in mice models .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 25.72 ± 3.95 | Induction of apoptosis |
U87 | Not specified | Tumor growth suppression |
The biological activity of this compound is attributed to its ability to interact with various molecular targets involved in cancer proliferation and survival:
- Inhibition of Key Enzymes : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .
- Signal Transduction Pathways : It affects signaling pathways involving phosphoinositide 3-kinase (PI3K) and AKT, leading to altered cellular responses that promote apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The structural components of the compound play a pivotal role in its biological efficacy:
- Imidazopyridine Moiety : This heterocyclic structure is essential for binding to target proteins and enhancing anticancer activity.
- Ethoxyphenyl Group : The presence of the ethoxy group contributes to lipophilicity, improving cellular uptake and bioavailability.
Comparative Analysis
Several derivatives have been synthesized and tested for their biological activities, revealing insights into how structural modifications impact potency:
Table 2: Comparative SAR Analysis
Compound | Structural Feature | IC50 (μM) | Activity |
---|---|---|---|
Compound A | Imidazopyridine only | 45.2 ± 13.0 | Moderate anticancer |
Compound B | Ethoxy substitution | 25.72 ± 3.95 | Enhanced anticancer |
Compound C | Different phenyl group | Not specified | Reduced activity |
Case Studies
A notable case study involved the administration of the compound in a controlled experiment with tumor-bearing mice. The results indicated that daily dosing led to a significant decrease in tumor size compared to control groups treated with vehicle solutions .
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-2-24-17-8-6-15(7-9-17)13-19(23)20-11-10-16-14-22-12-4-3-5-18(22)21-16/h3-9,12,14H,2,10-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZGLWKWUHRZKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCC2=CN3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.